molecular formula C13H15BrO5 B3011510 Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate CAS No. 695174-82-4

Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate

Cat. No.: B3011510
CAS No.: 695174-82-4
M. Wt: 331.162
InChI Key: DYMZKHNCCPUNSE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate typically involves the esterification of 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a formyl group and a bromine atom allows for versatile chemical modifications and interactions, making it a valuable compound in research and development .

Properties

IUPAC Name

ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO5/c1-4-18-13(16)8(2)19-12-10(14)5-9(7-15)6-11(12)17-3/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMZKHNCCPUNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=C(C=C1Br)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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